molecular formula C14H15Br2N3O3 B12728740 Glycine, N-methyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester CAS No. 110009-13-7

Glycine, N-methyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester

Cat. No.: B12728740
CAS No.: 110009-13-7
M. Wt: 433.09 g/mol
InChI Key: HYAGOYJCFWHZHI-UHFFFAOYSA-N
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Description

Glycine, N-methyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester: is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The compound also contains bromine atoms, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-methyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Esterification: The final step involves the esterification of the quinazolinone derivative with N-methylglycine (sarcosine) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-methyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to a hydroxyl group.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Quinazolinone derivatives with different oxidation states.

    Reduction: Hydroxyl-substituted quinazolinone derivatives.

    Substitution: Quinazolinone derivatives with various functional groups replacing the bromine atoms.

Scientific Research Applications

Glycine, N-methyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Glycine, N-methyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • Glycine, N-methyl-, homopolymer
  • Glycine, N-methyl-N-phenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester

Uniqueness

Glycine, N-methyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester is unique due to the presence of bromine atoms and the specific substitution pattern on the quinazolinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.

Properties

CAS No.

110009-13-7

Molecular Formula

C14H15Br2N3O3

Molecular Weight

433.09 g/mol

IUPAC Name

2-(6,8-dibromo-2-methyl-4-oxoquinazolin-3-yl)ethyl 2-(methylamino)acetate

InChI

InChI=1S/C14H15Br2N3O3/c1-8-18-13-10(5-9(15)6-11(13)16)14(21)19(8)3-4-22-12(20)7-17-2/h5-6,17H,3-4,7H2,1-2H3

InChI Key

HYAGOYJCFWHZHI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1CCOC(=O)CNC

Origin of Product

United States

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